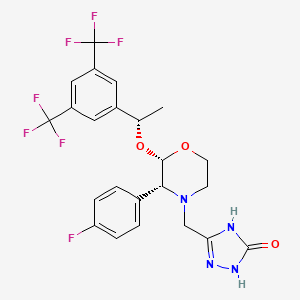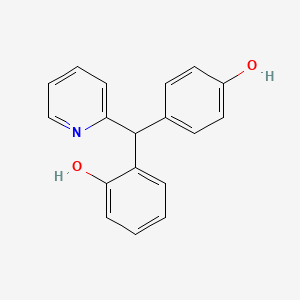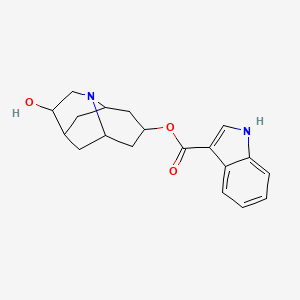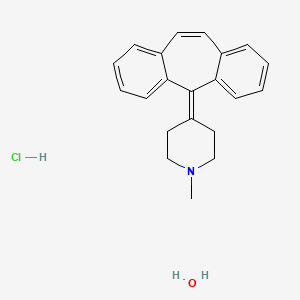
Fingolimod Méthyl Impureté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .
Synthesis Analysis
The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .Applications De Recherche Scientifique
Quantification dans le plasma pour la surveillance du traitement de la sclérose en plaques
Le fingolimod est utilisé dans le traitement de la sclérose en plaques rémittente-récurrente (SEP-RR). Une méthode HPLC-MS/MS validée a été développée pour quantifier le fingolimod et son métabolite actif, le fingolimod-phosphate, dans le plasma humain {svg_1}. Cette méthode est cruciale pour évaluer la biodisponibilité du fingolimod et de son métabolite, ce qui peut être lié à la variabilité des réponses cliniques chez les patients {svg_2}.
Pharmacologie moléculaire et potentiel thérapeutique
La pharmacologie moléculaire du fingolimod a été largement étudiée, révélant ses applications thérapeutiques potentielles au-delà de la sclérose en plaques. Il a été constaté qu'il avait des effets sur les récepteurs de la sphingosine-1-phosphate, qui sont impliqués dans diverses conditions pathologiques, notamment les lésions du SNC, la maladie d'Alzheimer, la maladie de Parkinson, l'épilepsie et même le cancer {svg_3}.
Diagnostic clinique
La méthode analytique décrite pour le fingolimod peut être appliquée au diagnostic clinique pour mesurer les concentrations du médicament dans le plasma. Cela permet de surveiller l'efficacité et la sécurité du traitement chez les patients atteints de SEP-RR {svg_4}.
Pharmacocinétique et études de métabolisme des médicaments
La compréhension de la pharmacocinétique et du métabolisme du fingolimod est essentielle pour optimiser son dosage et son administration. Les méthodes de profilage des impuretés contribuent à cela en garantissant la cohérence et la fiabilité de la formulation du médicament {svg_5}.
Recherche sur les maladies immunomodulatrices
Le rôle du fingolimod dans la modulation des réponses immunitaires en fait un sujet de recherche dans diverses maladies immunomodulatrices. Sa capacité à réduire le nombre de cellules T en circulation et dans le SNC est particulièrement intéressante dans l'étude des maladies auto-immunes {svg_6}.
Mécanisme D'action
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
Analyse Biochimique
Biochemical Properties
Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .
Cellular Effects
Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .
Molecular Mechanism
The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .
Temporal Effects in Laboratory Settings
While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.
Dosage Effects in Animal Models
In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.
Metabolic Pathways
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.
Subcellular Localization
Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] } | |
Numéro CAS |
162361-47-9 |
Formule moléculaire |
C20H35NO2 |
Poids moléculaire |
321.51 |
Apparence |
Off-white to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


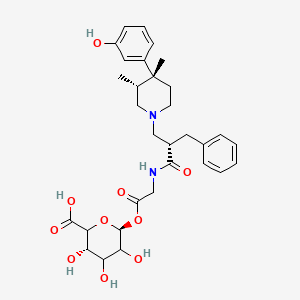
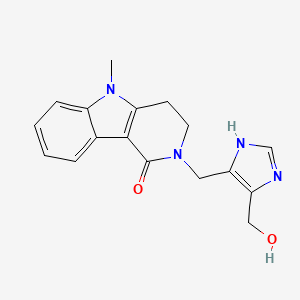
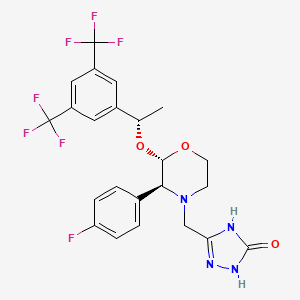
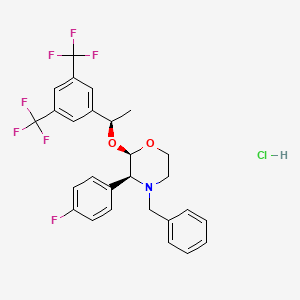
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
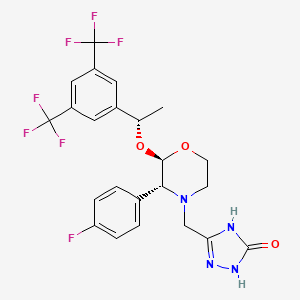

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
